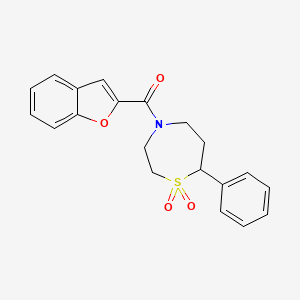

Benzofuran-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone

Description

Benzofuran-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is a synthetic organic compound featuring a benzofuran moiety linked to a 1,4-thiazepan ring system. The thiazepan ring is a seven-membered heterocycle containing sulfur and nitrogen, with a sulfone group (1,1-dioxide) at the sulfur atom. The phenyl substituent at the 7-position of the thiazepan and the benzofuran-2-yl group at the methanone position contribute to its structural complexity.

Properties

IUPAC Name |

1-benzofuran-2-yl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S/c22-20(18-14-16-8-4-5-9-17(16)25-18)21-11-10-19(26(23,24)13-12-21)15-6-2-1-3-7-15/h1-9,14,19H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMHGTOSTSRYRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Some benzofuran derivatives have been found to interfere with the cell cycle during the g2/m phase, which has been linked to the development of cancer .

Biochemical Pathways

Benzofuran compounds have been shown to affect a variety of biological pathways due to their diverse pharmacological activities .

Result of Action

Some benzofuran derivatives have been found to have significant cell growth inhibitory effects .

Biological Activity

Benzofuran-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a thiazepan structure with a dioxido group. This unique combination of functional groups contributes to its diverse biological activities.

Biological Activities

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, various benzofuran compounds have been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 0.78 to 6.25 μg/mL, which are comparable to standard antibiotics like sparfloxacin and norfloxacin .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 6 | M. tuberculosis H37Rv | <0.60 | |

| Compound 8 | S. aureus ATCC 6538 | 3.12 | |

| Compound 9 | E. coli ATCC 25922 | <10 |

Anti-inflammatory Activity

Benzofuran derivatives have also shown promising anti-inflammatory effects. In vitro studies reported that certain derivatives significantly inhibited the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

The anticancer potential of benzofuran derivatives has been evaluated in various cancer cell lines. For example, compounds derived from benzofuran were found to induce apoptosis in K562 leukemia cells, with flow cytometry analysis confirming early membrane changes indicative of apoptosis .

Table 2: Anticancer Activity Overview

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 1 | K562 (Leukemia) | <10 | Apoptosis induction |

| Compound 2 | MCF-7 (Breast Cancer) | 15 | ROS generation |

Case Studies

Study on Antimycobacterial Activity

A study conducted by Yempala et al. synthesized a series of benzofuran derivatives and assessed their activity against M. tuberculosis. Among the synthesized compounds, one exhibited an IC90 value of less than 0.60 μM, indicating high potency against the pathogen with low toxicity towards mammalian cells .

Investigation of Structure-Activity Relationships

Another investigation focused on the structural modifications of benzofuran derivatives to enhance their biological activity. The presence of hydroxyl groups at specific positions was found crucial for maintaining antibacterial efficacy .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Variations

a. 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone ()

- Core Structure : Replaces the thiazepan ring with a bicyclic benzothiazin system.

- Substituents : Features a 4-butylphenyl group instead of the benzofuran moiety.

- Implications : The benzothiazin system may enhance aromatic stacking interactions, while the butylphenyl group increases hydrophobicity compared to the target compound’s benzofuran group.

b. Benzo[d]oxazol-2-yl(benzofuran-2-yl)methanone (8g) ()

- Core Structure : Substitutes the thiazepan with a benzooxazole ring (five-membered, O/N-containing).

- Properties : High synthetic yield (87–99%) and thermal stability (decomposition >240°C). The oxazole’s electron-deficient nature contrasts with the sulfone’s electron-withdrawing effects in the target compound .

c. 4-[5-(Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]benzoic Acid Derivatives ()

- Core Structure : Oxadiazole ring (N/O-containing) links benzofuran to a benzoic acid.

Physicochemical and Spectral Properties

Thermal and Chemical Stability

- Thermal Decomposition: Tetrazole-based analogues () decompose at 247–288°C, while benzooxazole derivatives () show stability up to similar ranges. The target compound’s sulfone group may enhance stability compared to non-sulfonated heterocycles .

- Steric Effects: Indole-based methanones () exhibit steric hindrance absent in the target compound, which may improve solubility and reactivity .

Pharmacological Potential

- Neuropathic Pain Applications : Oxadiazole-benzoic acid derivatives () indicate that benzofuran-containing heterocycles are viable drug candidates, aligning with the target compound’s structural motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.